N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline
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Overview
Description
N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen-2-one moiety linked to a norvaline residue through an acetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline typically involves the esterification of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with norvaline. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The product is then purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-scale purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form dihydro derivatives.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various acyl-substituted derivatives.
Scientific Research Applications
N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with various molecular targets. The chromen-2-one moiety is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . Additionally, the compound may exert anti-inflammatory effects by modulating the activity of enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
- N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
Uniqueness
N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is unique due to its specific substitution pattern on the chromen-2-one moiety and the presence of the norvaline residue. This unique structure imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives.
Properties
Molecular Formula |
C21H27NO6 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-4-6-8-14-11-19(24)28-20-13(3)17(10-9-15(14)20)27-12-18(23)22-16(7-5-2)21(25)26/h9-11,16H,4-8,12H2,1-3H3,(H,22,23)(H,25,26) |
InChI Key |
ZDFKYSTVJHUZOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCC)C(=O)O |
Origin of Product |
United States |
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